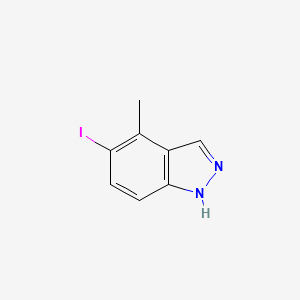

5-Iodo-4-methyl-1h-indazole

Overview

Description

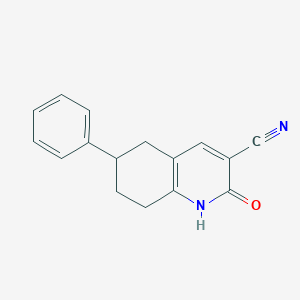

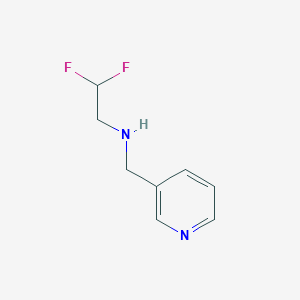

5-Iodo-4-methyl-1h-indazole is a chemical compound with the molecular formula C8H7IN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important in medicinal chemistry due to their presence in many bioactive compounds .

Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer . The specific molecular structure of this compound would require more specific information or computational analysis for accurate determination.Scientific Research Applications

Structural Insights and Chemical Interactions

5-Iodo-4-methyl-1h-indazole compounds contribute significantly to the study of molecular interactions. The binding mode of similar indazole derivatives has been scrutinized through X-ray crystallography, DFT calculations, and molecular docking approaches, revealing intermolecular hydrogen and halogen bonding crucial for biological activities. For example, the study of halogen bonding in these compounds advances the discovery of potent inhibitors and antifungal compounds (He et al., 2020).

Advancements in Organic Synthesis

This compound and its derivatives have been pivotal in the development of novel synthetic methodologies, enhancing the efficiency and selectivity of chemical reactions. For instance, innovative methods for preparing 5-iodo-1,4-disubstituted-1,2,3-triazole through a multicomponent one-pot reaction have broadened the scope of applications in organic synthesis and drug discovery, highlighting the potential of these compounds in intricate chemical processes (Li et al., 2008).

Biomedical Applications

The chemical properties of this compound derivatives also find relevance in biomedical research. The aqueous synthesis of iodo-1,2,3-triazoles, a process that involves water-compatible oxidative iodination, paves the way for the modification of bioactive molecules and rapid radioactive labeling, signifying the compound's utility in chemistry and biomedicine (Li et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

5-Iodo-4-methyl-1h-indazole is a type of indazole, a heterocyclic compound. Indazoles are known to inhibit, regulate, and modulate certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

It is believed to interact with its targets (chk1, chk2, and h-sgk kinases) and modulate their activity . This modulation can lead to changes in the cell cycle and cell volume regulation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. CHK1 and CHK2 are involved in the DNA damage response pathway, playing a role in cell cycle arrest, DNA repair, and apoptosis . h-sgk is involved in cell volume regulation, which can affect various cellular functions .

Pharmacokinetics

The pharmacokinetics of similar indazole compounds suggest that they may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its modulation of CHK1, CHK2, and h-sgk kinases . This could potentially lead to changes in cell cycle progression, DNA repair mechanisms, apoptosis, and cell volume regulation .

properties

IUPAC Name |

5-iodo-4-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEVJKIZALCPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1422544.png)

![2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one](/img/structure/B1422548.png)

![2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid](/img/structure/B1422551.png)

![2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide](/img/structure/B1422556.png)